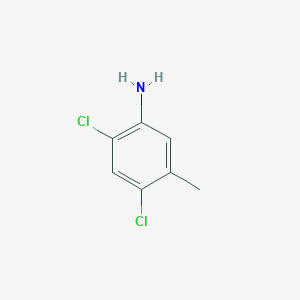

2,4-Dichloro-5-methylaniline

Description

Properties

IUPAC Name |

2,4-dichloro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSFOXNHUBLZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300602 | |

| Record name | 2,4-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17601-75-1 | |

| Record name | 17601-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-methylaniline: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methylaniline is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the aniline ring, makes it a valuable precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its significant role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The structural similarity of this compound to key intermediates in the synthesis of approved drugs like the tyrosine kinase inhibitor Bosutinib underscores its relevance and potential in medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key physical and chemical data for this compound. It is important to note that while some data for the target compound is available, other properties are estimated based on closely related structural analogs such as 2,4-dichloro-N-methylaniline and 2,4-dichloro-6-methylaniline due to a lack of publicly available experimental data for this compound itself.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| CAS Number | 17601-75-1 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | No data available. (Analog: 2,4-Dichloro-N-methylaniline, 28-32 °C) | [2] |

| Boiling Point | No data available. | [3] |

| Density | No data available. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone. | Inferred from related anilines |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding nitrobenzene precursor, 1,5-dichloro-2-methyl-4-nitrobenzene. This transformation is a common and effective method for the preparation of anilines. The following protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[4]

Reaction Scheme:

Caption: Synthetic route to this compound.

Experimental Protocol: Iron-Mediated Reduction

This protocol describes a laboratory-scale synthesis using iron powder and ammonium chloride, a classic and reliable method for nitro group reduction.

Materials:

-

1,5-Dichloro-2-methyl-4-nitrobenzene

-

Iron powder (<100 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dichloro-2-methyl-4-nitrobenzene (1 equivalent).

-

Addition of Reagents: To the flask, add ethanol and water in a 1:1 ratio to create a slurry. Then, add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

-

Extraction: Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values of similar compounds.

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

Substituted anilines are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active molecules. This compound, and its close analogs, are particularly valuable as intermediates in the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.

A prominent example of the utility of a structurally similar compound is the use of 2,4-dichloro-5-methoxyaniline in the synthesis of Bosutinib .[5][6][7][8][9] Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases and is approved for the treatment of chronic myeloid leukemia (CML).[5][6] The synthesis of Bosutinib involves the coupling of 2,4-dichloro-5-methoxyaniline with a quinoline core.[5][6]

The structural analogy between this compound and 2,4-dichloro-5-methoxyaniline suggests that the former can be a valuable building block for the synthesis of novel kinase inhibitors. The dichloro substitution pattern can contribute to favorable binding interactions within the ATP-binding pocket of kinases, while the methyl group provides a point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Logical Workflow for Kinase Inhibitor Synthesis:

Caption: Workflow for the use of this compound in kinase inhibitor synthesis.

Safety and Handling

As with all chlorinated anilines, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1][10][11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and its structural resemblance to key building blocks of approved kinase inhibitors make it an attractive starting material for the generation of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a clear rationale for its application in medicinal chemistry, offering a solid foundation for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- Angene Chemical. (2021). Safety Data Sheet: this compound.

- Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib.

- PubChem. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

- Echemi. (n.d.). 2,4-DICHLORO-5-METHOXY-N-METHYLANILINE Safety Data Sheets.

- ResearchGate. (2025). New Synthetic Process for Bosutinib.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- ResearchGate. (2025). A New and Practical Synthesis of Bosutinib.

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-N-methylaniline 97%.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ResearchGate. (2025). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChemLite. (n.d.). This compound (C7H7Cl2N).

- PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-methoxyaniline.

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-N-methylaniline 97%.

- PubChem. (n.d.). 2,4-Dichloro-6-methylaniline.

- BLD Pharm. (n.d.). 17601-75-1 | this compound.

- Google Patents. (n.d.). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.

- PubChem. (n.d.). 2,4-Dichloro-5-methoxyaniline.

- SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum.

- Indian Academy of Sciences. (n.d.). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll.

- ChemicalBook. (n.d.). 2,4-Dichloroaniline(554-00-7)IR1.

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

- ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline.

- PubMed Central. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development.

- PubMed. (n.d.). Environmental chemistry and toxicology of polychlorinated n-alkanes.

- PubMed. (2022). Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer.

- PubMed. (2024). Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures.

- PubMed Central. (n.d.). Anlotinib Combined with S-1 in the Third-Line Treatment of Stage IV Non-Small Cell Lung Cancer: Study Protocol for Phase II Clinical Trial.

- DiVA portal. (2024). Polychlorinated alkanes in indoor environment.

- PubMed Central. (n.d.). The Efficacy and Safety of Anlotinib Alone and in Combination with Other Drugs in Previously Treated Advanced Thymic Epithelia Tumors: A Retrospective Analysis.

- National Institutes of Health. (n.d.). A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer.

- ResearchGate. (n.d.). Polychlorinated Alkanes in Indoor Environment: A Review of Levels, Sources, Exposure, and Health Implications for Chlorinated Paraffin Mixtures | Request PDF.

- PubMed. (2006). Analysis of polychlorinated n-alkanes in environmental samples.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. 2,4-二氯-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 17601-75-1|this compound|BLD Pharm [bldpharm.com]

- 4. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,4-Dichloro-5-methylaniline (CAS: 17601-75-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methylaniline, with the CAS number 17601-75-1, is a substituted aromatic amine.[1][2][3] Its structure, featuring a chlorinated and methylated aniline core, makes it a potentially valuable intermediate in organic synthesis. While specific applications in drug development are not yet widely documented, its chemical functionalities suggest its utility as a building block for more complex molecules. Chlorinated anilines, as a class, are recognized as important precursors in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.[1][2][3] This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, reactivity, analytical characterization, and safety considerations, to support its potential use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17601-75-1 | [1][2] |

| Molecular Formula | C₇H₇Cl₂N | [1][2] |

| Molecular Weight | 176.04 g/mol | [1] |

| Synonyms | 2,4-Dichloro-5-methyl-phenylamine | [1] |

| Predicted XlogP | 2.9 | [4] |

| Monoisotopic Mass | 174.99556 Da | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis of this compound

A specific, documented synthetic protocol for this compound is not readily found in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established methodologies for the synthesis of substituted anilines. The most common approach involves the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine.[5][6][7]

A logical starting material for the synthesis of this compound is 1,3-dichloro-4-methylbenzene. The synthesis would proceed in two main steps:

-

Nitration: Electrophilic aromatic substitution of 1,3-dichloro-4-methylbenzene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The directing effects of the substituents (chloro groups are ortho-, para-directing but deactivating; the methyl group is ortho-, para-directing and activating) would need to be carefully considered to achieve the desired regioselectivity.

-

Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding aniline. Several reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reduction with metals in acidic media (e.g., iron in acetic acid or stannous chloride in ethanol).[6]

The following diagram illustrates the proposed synthetic pathway:

Sources

- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem [mdpi.com]

- 3. FMUP - The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem [sigarra.up.pt]

- 4. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chempanda.com [chempanda.com]

Molecular structure of 2,4-Dichloro-5-methylaniline

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dichloro-5-methylaniline

Abstract

This guide provides a comprehensive technical examination of this compound (CAS No: 17601-75-1), a key chemical intermediate. We will dissect its molecular architecture through detailed analysis of its physicochemical properties and spectroscopic signatures. This document offers an authoritative perspective on the structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we present a validated synthesis protocol and discuss established analytical methodologies for its characterization and quantification. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep, structurally-grounded understanding of this compound.

Introduction: The Architectural Significance of a Versatile Intermediate

This compound is a substituted aromatic amine whose utility is fundamentally derived from its specific molecular structure. The precise arrangement of its functional groups—an amino group, two chlorine atoms, and a methyl group on a benzene ring—dictates its reactivity and makes it a valuable precursor in the synthesis of a range of target molecules. It serves as a critical building block in the production of agrochemicals, pharmaceuticals, and dyes, where the structural integrity of the final product depends on the purity and well-defined nature of this intermediate.[1][2] Understanding its structure is not merely an academic exercise; it is the foundation for controlling reaction pathways, predicting product formation, and ensuring the efficacy and safety of the resulting commercial products. This guide will establish a definitive structural profile of this compound, linking its atomic composition to its macroscopic properties and analytical behavior.

Molecular and Physicochemical Profile

The identity and physical characteristics of a compound are direct consequences of its molecular structure. This compound is a solid at room temperature, with its properties governed by the interplay of its halogen, amine, and hydrocarbon moieties.[3]

Chemical Identity and Structure

The compound's structure is defined by a benzene ring substituted at positions 1, 2, 4, and 5. The IUPAC name, this compound, systematically describes this arrangement.

Caption: Correlation of Molecular Structure with Spectroscopic Data.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present.

-

N-H Stretching: The primary amine (-NH₂) group is characterized by two distinct absorption bands in the region of 3350-3500 cm⁻¹. This doublet arises from the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two peaks is a hallmark of a primary amine. [4]* Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic ring are observed, with C-H stretching typically appearing just above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ range.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically appears in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretching: The presence of chlorine atoms is confirmed by strong absorptions in the fingerprint region, typically between 700-850 cm⁻¹, corresponding to C-Cl stretching vibrations. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy maps the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms, confirming the substitution pattern on the aromatic ring.

-

¹H NMR Spectrum:

-

Aromatic Protons: There are two protons on the aromatic ring. The proton at C3 is adjacent to two chlorine atoms, while the proton at C6 is adjacent to the amine group. Due to the lack of adjacent protons, they both appear as sharp singlets, albeit with different chemical shifts. We would predict the signal for the C6 proton to be more upfield (lower ppm) than the C3 proton.

-

Amine Protons (-NH₂): The two protons of the amine group typically appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration but is often found in the 3.5-4.5 ppm range.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not adjacent to any other protons, resulting in a sharp singlet signal, typically around 2.2-2.4 ppm.

-

-

¹³C NMR Spectrum: The spectrum will show seven distinct carbon signals. The chemical shifts confirm the presence of four substituted aromatic carbons and two aromatic carbons attached to hydrogens, plus the methyl carbon signal, which appears significantly upfield (~20 ppm). The carbons attached to the electronegative chlorine and nitrogen atoms will be shifted downfield. [6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 175. [7]* Isotopic Pattern: The most telling feature for a dichlorinated compound is the chlorine isotope pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion:

-

[M]⁺ (containing two ³⁵Cl): Relative intensity of 100%.

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl): Relative intensity of ~65%.

-

[M+4]⁺ (containing two ³⁷Cl): Relative intensity of ~10%. This distinctive 100:65:10 ratio is definitive proof of the presence of two chlorine atoms in the molecule.

-

Synthesis and Analytical Methodologies

The reliable production and verification of this compound are paramount for its use in further chemical manufacturing.

General Synthesis Pathway

A common and logical approach to synthesizing substituted anilines is through the chemical reduction of the corresponding nitro compound. This transformation is a cornerstone of industrial organic chemistry. The synthesis of this compound would typically start from 1,2-dichloro-4-methyl-5-nitrobenzene.

Caption: General workflow for the synthesis of this compound.

Example Synthesis Protocol: Reduction of 2,5-Dichloronitrobenzene

While a direct protocol for the target molecule's precursor is not available in the search results, a representative procedure for a similar transformation, the reduction of 2,5-dichloronitrobenzene, illustrates the core principles. [8]This protocol can be adapted by a skilled chemist for the specific synthesis of this compound.

Objective: To reduce a dichloronitrobenzene derivative to the corresponding dichloroaniline.

Materials:

-

2,5-Dichloronitrobenzene (1 mmol)

-

Hydrazine hydrate (4 mmol)

-

Catalyst (e.g., Palladium on Carbon, 20 mg)

-

Ethanol (5 mL)

Procedure:

-

Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the catalyst (20 mg).

-

Addition of Reactants: Sequentially add the 2,5-dichloronitrobenzene (1 mmol) and ethanol (5 mL), followed by the careful addition of hydrazine hydrate (4 mmol).

-

Reaction: Connect the tube to a condenser and place it in a pre-heated thermostatic bath set to 60 °C.

-

Execution: Stir the mixture vigorously. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The solvent can then be removed under reduced pressure.

-

Purification: The crude product can be purified by extraction into an organic solvent (like ethyl acetate) from an aqueous solution, followed by drying and evaporation of the solvent. Further purification can be achieved by recrystallization or column chromatography.

Causality and Validation: The choice of a catalytic system like a transition metal with a hydrogen source (hydrazine hydrate) is a highly efficient and selective method for nitro group reduction without affecting the aryl chlorides. [8]The reaction is validated by confirming the disappearance of the starting material via TLC and characterization of the purified product using the spectroscopic methods outlined in Section 3 to confirm its identity and purity.

Analytical Detection and Quantification

For quality control and environmental monitoring, robust analytical methods are essential. Gas Chromatography (GC) is a highly effective technique for the analysis of aniline derivatives. [9][10] Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: A solid sample is dissolved in a suitable solvent (e.g., toluene, methylene chloride). Water samples are typically extracted at a basic pH (>11) with a solvent like methylene chloride. [10][11]2. Instrumentation: A gas chromatograph equipped with a capillary column (e.g., SE-54 or equivalent) coupled to a Mass Spectrometer is used. [10]3. GC Conditions:

-

Injector Temperature: 180-250 °C

-

Oven Program: Start at 70°C, ramp to 280°C. The exact program should be optimized for separation from other potential components. [9] * Carrier Gas: Helium or Hydrogen.

-

-

MS Conditions: The mass spectrometer is operated in Electron Ionization (EI) mode, scanning a mass range that includes the molecular ion (e.g., m/z 50-300).

-

Validation: The compound is identified based on two criteria:

-

Retention Time: The time it takes for the compound to elute from the GC column must match that of a known analytical standard.

-

Mass Spectrum: The recorded mass spectrum must match the reference spectrum, paying close attention to the molecular ion and the characteristic chlorine isotope pattern.

-

-

Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations and comparing the peak area of the sample to the curve. [9]

Applications and Significance

The specific substitution pattern of this compound makes it a valuable intermediate. Substituted anilines are foundational components in many chemical value chains.

-

Agrochemicals: They are frequently used in the synthesis of herbicides and pesticides, where the aniline moiety is incorporated into the final active ingredient. [1][2]* Dyes and Pigments: The amine group can be readily diazotized and coupled to form azo dyes, which are a large and commercially important class of colorants. [1][12]* Pharmaceuticals: The aniline scaffold is present in many pharmacologically active molecules, and intermediates like this one are used in the synthesis of various therapeutic agents. [2][13]

Safety and Handling

As with most chlorinated aromatic amines, this compound requires careful handling.

-

Hazard Classification: While specific data for this isomer is limited, related dichlorinated anilines are classified as toxic if swallowed and may cause skin sensitization. [14][15]They are generally considered hazardous to aquatic life. [16]* Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times. [14]Work should be conducted in a well-ventilated fume hood.

-

First Aid:

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes. [16][17] * In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [18] * If Swallowed: Do not induce vomiting. Call a poison control center or doctor immediately. [16]

-

Conclusion

The molecular structure of this compound has been definitively established through a cohesive analysis of its physicochemical properties and multi-faceted spectroscopic data. The specific arrangement of its chloro, methyl, and amino substituents on the benzene ring is confirmed by characteristic signals in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. This structural understanding provides the logical foundation for its synthesis via nitro-group reduction and its analysis by chromatographic methods like GC-MS. As a versatile chemical intermediate, its well-defined structure is the key to its utility in the agrochemical, pharmaceutical, and dye industries, enabling the precise construction of more complex and valuable molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 283314, this compound. PubChem. Retrieved from [Link]

-

Hayat, S. A., et al. (2016). Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, E72, 1187–1189. Available at: [Link]

-

CDMS.net (n.d.). SAFETY DATA SHEET: 2,4-D AMINE 4. Retrieved from [Link]

-

PrepChem.com (n.d.). Synthesis of 2,4-dichloro-5-methoxyaniline. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1476636, 2,4-Dichloro-5-methoxyaniline. PubChem. Retrieved from [Link]

-

Chem-Impex (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]

-

SpectraBase (n.d.). 2,4-Dichloro-6-methyl aniline - Optional[13C NMR]. Wiley. Retrieved from [Link]

-

Hayat, S. A., et al. (2016). Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2800935, 2,4-Dichloro-N-methylaniline. PubChem. Retrieved from [Link]

-

Dörgeloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]

-

Hayat, S. A., et al. (2010). N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2583. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD (n.d.). The Chemical Profile and Applications of 2,4-Dichloro-5-Isopropoxyaniline. Retrieved from [Link]

-

NIST (n.d.). Benzenamine, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ragan and Massey, Inc. (2015). Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. SW-846. Retrieved from [Link]

-

U.S. Environmental Protection Agency (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA Project Summary. Retrieved from [Link]

-

Synectics (1996). Chapter 2: Choosing the Correct Procedure. SW-846. Retrieved from [Link]

-

ResearchGate (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Image]. Retrieved from [Link]

-

SpectraBase (n.d.). 2,4-Dichloroaniline - Optional[1H NMR]. Wiley. Retrieved from [Link]

-

PBI/Gordon Corporation (2017). TRIMEC ENCORE Herbicide Label. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 641154, 3,5-Dichloro-4-methylaniline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. PubChem. Retrieved from [Link]

-

Chegg.com (2021). Solved analyze the IR spectrum. Explain whether this is the... Retrieved from [Link]

-

ChemAnalyst (n.d.). N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. Retrieved from [Link]

- Google Patents (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Scribd (n.d.). FarmAg 2,4-D Herbicide Safety Guide. Retrieved from [Link]

-

NIST (n.d.). 2-Fluoro-5-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-Dichloroaniline (554-00-7) at Nordmann - nordmann.global [nordmann.global]

- 3. 17601-75-1|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Solved analyze the IR spectrum. Explain whether this is the | Chegg.com [chegg.com]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. epa.gov [epa.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 14. 2,4-二氯-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 2,4-二氯-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. cdms.net [cdms.net]

- 17. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]

- 18. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2,4-Dichloro-5-methylaniline for Researchers and Drug Development Professionals

Section 1: Introduction and Strategic Importance

2,4-Dichloro-5-methylaniline is a halogenated and alkyl-substituted aromatic amine, a structural motif of significant interest in medicinal chemistry and materials science. While not an end-product itself, it serves as a crucial molecular scaffold and a versatile intermediate in multi-step organic syntheses.[1] Its strategic importance lies in the specific arrangement of its substituents on the aniline ring: two chlorine atoms, a methyl group, and an amino group. This precise configuration dictates its reactivity and makes it a valuable precursor for constructing more complex molecules with tailored electronic and steric properties. For professionals in drug development, agrochemicals, and pigment manufacturing, understanding the properties, synthesis, and handling of this compound is fundamental to leveraging its synthetic potential. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, a robust synthesis protocol, its role as a synthetic building block, and rigorous safety procedures.

Section 2: Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis. The nomenclature and structural identifiers for this compound are standardized to ensure clarity and reproducibility in research and manufacturing. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

A comprehensive list of its identifiers is provided below for unambiguous reference in procurement, documentation, and regulatory submissions.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Common Synonym | 2,4-Dichloro-5-methyl-phenylamine | [1] |

| CAS Number | 17601-75-1 | [1][2][3] |

| Molecular Formula | C₇H₇Cl₂N | [1][3] |

| MDL Number | MFCD09833435 | [1] |

| SMILES | CC1=CC(N)=C(Cl)C=C1Cl | [4] |

| InChIKey | IGSFOXNHUBLZHU-UHFFFAOYSA-N | [5] |

Section 3: Physicochemical Properties

The physical and chemical properties of a synthetic intermediate govern its reaction conditions, purification methods, and storage requirements. While experimentally determined data for some properties of this compound are not widely published, predicted values based on computational models provide reliable estimates for experimental design.

| Property | Value | Notes |

| Molecular Weight | 176.04 g/mol | [1] |

| Appearance | Solid (Form varies by purity) | General observation for anilines |

| Boiling Point | 261.3 ± 35.0 °C | Predicted value |

| Density | 1.334 ± 0.06 g/cm³ | Predicted value |

| Purity | ≥98% | Typical commercial specification[1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Section 4: Synthesis and Mechanistic Considerations

The most direct and industrially relevant pathway to synthesize this compound is through the chemical reduction of its corresponding nitro precursor, 1,4-dichloro-2-methyl-5-nitrobenzene. This transformation is a cornerstone reaction in aromatic chemistry.

Causality in Experimental Design

The choice of a reducing agent is critical and is dictated by factors such as cost, selectivity, safety, and ease of workup. Catalytic hydrogenation is efficient but requires specialized pressure equipment. Conversely, metal-acid systems, such as iron powder in the presence of an acid like acetic or hydrochloric acid, are widely used. This method is robust, cost-effective, and proceeds via a well-understood mechanism involving single electron transfers from the metal surface to the nitro group, followed by a series of protonation and dehydration steps. The acidic medium protonates the nitro group, facilitating its reduction, and the iron serves as the electron donor.

Visualized Synthesis Workflow

The following diagram outlines the logical flow of the synthesis from the nitro-aromatic precursor to the final aniline product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Reduction of 1,4-Dichloro-2-methyl-5-nitrobenzene

This protocol describes a standard laboratory-scale synthesis.

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 1,4-dichloro-2-methyl-5-nitrobenzene (1.0 eq), iron powder (3.0 eq), and a catalytic amount of ammonium chloride (0.2 eq).

-

Solvent Addition: Add a 5:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction is exothermic and its progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with ethanol.

-

Workup - Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add an organic solvent such as ethyl acetate and basify with a saturated sodium bicarbonate solution to neutralize any remaining acid and deprotonate the anilinium salt. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Final Purification: If necessary, the product can be further purified by recrystallization or column chromatography to achieve high purity (≥98%).

Section 5: Applications in Advanced Synthesis

The utility of this compound stems from the reactivity of its amino group, which can be readily transformed into a variety of other functional groups (e.g., diazonium salts, amides, sulfonamides) or used in coupling reactions to build larger molecular frameworks. This versatility makes it a key building block for synthesizing complex target molecules.

While specific, publicly disclosed drug candidates derived directly from this intermediate are limited, its structural class is prevalent in medicinal chemistry. Anilines are foundational components in many kinase inhibitors, antibacterial agents, and other therapeutics. The dichloro-substitution pattern can enhance metabolic stability or modulate the electronic properties of a final compound, which are critical considerations in drug design.

Visualized Role as a Synthetic Intermediate

The diagram below illustrates the central role of this compound as a precursor to various classes of functional molecules relevant to drug discovery and other chemical industries.

Caption: Role as a versatile synthetic building block.

Section 6: Safety, Handling, and Disposal Protocols

As a chlorinated aromatic amine, this compound must be handled with appropriate caution. Adherence to strict safety protocols is mandatory to mitigate risks associated with its toxicity.

Hazard Identification

Based on available safety data, the compound presents the following primary hazards:

| Hazard Class | GHS Statement | Pictogram | Signal Word |

| Acute Oral Toxicity | H302: Harmful if swallowed | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |

(Note: Data is based on supplier safety information; a full toxicological profile may not be available. Similar compounds can carry risks of methemoglobinemia and organ toxicity with prolonged exposure.)[6][7]

Mandatory Experimental Handling Protocol

-

Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use and change them immediately if contaminated.

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

-

Weighing and Transfer: Use a disposable weighing boat or weigh the solid on glassine paper within the fume hood. Use anti-static measures if handling a fine powder.

-

Reaction Monitoring: Ensure the reaction vessel is securely clamped and that any exotherms are anticipated and can be controlled with an ice bath.

-

Post-Handling: Thoroughly wash hands and forearms with soap and water after handling is complete. Decontaminate all surfaces and equipment used.

Spill Cleanup Protocol

-

Evacuation and Control: Evacuate all non-essential personnel from the immediate area. Ensure the fume hood is operational. Remove all ignition sources.

-

Containment: For a solid spill, carefully cover it with a compatible absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. Do NOT use combustible materials like paper towels for the initial cleanup.

-

Neutralization/Collection: Gently sweep the absorbed material into a clearly labeled, sealable waste container.

-

Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.

-

Waste Disposal: Dispose of the sealed container and any contaminated PPE as hazardous chemical waste according to institutional and local regulations.

Waste Disposal

All waste containing this compound, including reaction residues, contaminated solvents, and cleanup materials, must be disposed of as halogenated organic waste. Do not dispose of it down the drain.

Section 7: References

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxyaniline. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet - this compound. Retrieved January 4, 2026, from [Link]

-

Capot Chemical. (n.d.). 17601-75-1 | this compound. Retrieved January 4, 2026, from [Link]

-

Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Retrieved January 4, 2026, from

-

ResearchGate. (2025, August 9). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Retrieved January 4, 2026, from [Link]

-

Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Retrieved January 4, 2026, from

-

Sarna Chemicals. (n.d.). 2,4- Dichloroaniline (2,4- DCA) | C6H5Cl2N. Retrieved January 4, 2026, from [Link]

-

Google Patents. (n.d.). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline. Retrieved January 4, 2026, from

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-methylaniline, 99+%. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C7H7Cl2N). Université du Luxembourg. Retrieved January 4, 2026, from [Link]

Sources

- 1. CAS 17601-75-1 | this compound - Synblock [synblock.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 17601-75-1 | this compound - Capot Chemical [capotchem.com]

- 4. 17601-75-1|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 6. H26209.14 [thermofisher.com]

- 7. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2,4-Dichloro-5-methylaniline: In-Depth Analysis for Research and Development

This technical guide provides a detailed spectroscopic analysis of 2,4-dichloro-5-methylaniline (CAS No. 17601-75-1), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures, ensuring a comprehensive and practical resource for laboratory applications.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with two chlorine atoms, a methyl group, and an amino group. The molecular formula is C₇H₇Cl₂N, with a monoisotopic mass of approximately 174.996 Da.[1] The arrangement of these functional groups dictates a unique spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic processes.

-

¹H and ¹³C NMR spectroscopy will reveal the electronic environment of the hydrogen and carbon atoms, respectively. The positions of the substituents create a specific splitting pattern and chemical shifts for the aromatic protons and distinct signals for each carbon atom.

-

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups, notably the N-H stretches of the primary amine and the C-Cl stretches.

-

Mass Spectrometry (MS) provides the molecular weight and offers insights into the molecule's fragmentation pattern, which is influenced by the relative stability of the resulting ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the methyl group protons, the amine protons, and the two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The chlorine atoms are electron-withdrawing, deshielding nearby protons (shifting them downfield), while the amino and methyl groups are electron-donating, causing shielding (upfield shifts).

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.2 | Singlet (s) | 3H |

| -NH₂ | ~3.5 - 4.5 (broad) | Singlet (s) | 2H |

| Ar-H (H-3) | ~6.8 | Singlet (s) | 1H |

| Ar-H (H-6) | ~7.1 | Singlet (s) | 1H |

Causality Behind Assignments:

-

The methyl protons appear as a sharp singlet around 2.2 ppm.

-

The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.

-

The aromatic protons at positions 3 and 6 are singlets because they have no adjacent protons to couple with. The proton at H-6 is expected to be further downfield than H-3 due to the deshielding effect of the adjacent chlorine atom at C-4.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent and their position on the aromatic ring.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~18-22 |

| C-5 | ~120-125 |

| C-4 | ~125-130 |

| C-3 | ~115-120 |

| C-6 | ~130-135 |

| C-2 | ~135-140 |

| C-1 | ~145-150 |

Causality Behind Assignments:

-

The methyl carbon signal appears in the typical aliphatic region.

-

The carbons directly bonded to the electron-withdrawing chlorine atoms (C-2 and C-4) will be deshielded and appear at a lower field.

-

The carbon attached to the nitrogen (C-1) will also be significantly deshielded.

-

The remaining aromatic carbons (C-3, C-5, and C-6) will have shifts determined by the combined electronic effects of all substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra for anilines is as follows.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm. For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the amine, the aromatic ring, and the carbon-chlorine bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450 - 3350 | N-H symmetric & asymmetric stretching (primary amine) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (methyl) |

| 1620 - 1580 | N-H bending (scissoring) and C=C stretching (aromatic ring) |

| 1500 - 1400 | C=C stretching (aromatic ring) |

| 850 - 750 | C-Cl stretching |

| 880 - 800 | C-H out-of-plane bending (aromatic) |

Causality Behind Assignments:

-

N-H Stretching: Primary amines typically show two distinct peaks in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[4]

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring usually result in a series of sharp bands in the 1620-1400 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 850 and 750 cm⁻¹.[5]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

Caption: General workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

-

Background Collection: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance versus wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Expected Mass Spectrum

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks.

-

Molecular Ion (M⁺˙): The peak for the molecule with two ³⁵Cl atoms will be at m/z 175. The peak for one ³⁵Cl and one ³⁷Cl will be at m/z 177, and for two ³⁷Cl atoms at m/z 179. The expected intensity ratio for the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks will be approximately 9:6:1.

-

Key Fragments: Fragmentation is likely to occur through the loss of a chlorine atom or a methyl radical.

-

[M - CH₃]⁺: Loss of the methyl group (15 Da) would result in a fragment at m/z 160 (and its isotopic peaks).

-

[M - Cl]⁺: Loss of a chlorine atom (35 or 37 Da) would lead to a significant fragment at m/z 140 (and its isotopic peak at 142). This is often a very favorable fragmentation pathway for chlorinated aromatic compounds.

-

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment | Notes |

| 175/177/179 | [C₇H₇Cl₂N]⁺˙ (Molecular Ion) | Isotopic cluster with 9:6:1 ratio, confirming two Cl atoms. |

| 140/142 | [C₇H₇ClN]⁺ | Loss of a Cl radical. Isotopic pattern for one Cl atom. |

| 160/162 | [C₆H₄Cl₂N]⁺ | Loss of a CH₃ radical. Isotopic pattern for two Cl atoms. |

A protonated molecule, [M+H]⁺, would be observed under soft ionization conditions like electrospray ionization (ESI), with an expected m/z of 176 (for the all-³⁵Cl isotopologue).[1]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like substituted anilines.

Caption: A typical workflow for GC-MS analysis.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from any impurities as it passes through a capillary column. A temperature program is used to ensure good separation and peak shape.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

-

Data Analysis: The software generates a total ion chromatogram (TIC). A mass spectrum can be obtained for the peak corresponding to this compound, which can then be interpreted by identifying the molecular ion and major fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, based on established chemical principles and comparison with related structures, serves as a reliable guide for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link][1]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved January 4, 2026, from [Link][6]

-

NIST Chemistry WebBook. (n.d.). Benzenamine, 2,4-dichloro-. Retrieved January 4, 2026, from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components. Retrieved January 4, 2026, from [Link][4]

-

Chegg.com. (2021). Solved analyze the IR spectrum. Retrieved January 4, 2026, from [Link][5]

Sources

- 1. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 2. epfl.ch [epfl.ch]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. 2,5-Dichlorobenzene-1,4-diamine(20103-09-7) 1H NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. chemguide.co.uk [chemguide.co.uk]

The Solubility Profile of 2,4-Dichloro-5-methylaniline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-dichloro-5-methylaniline, a compound of significant interest in chemical synthesis and pharmaceutical research. In the absence of extensive public domain data, this document establishes a framework for understanding its expected solubility based on physicochemical properties and comparative analysis with structurally similar molecules. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents, empowering researchers to generate critical data for their specific applications. This guide is intended for scientists and professionals in drug development who require a thorough understanding of solubility for process optimization, formulation, and analytical method development.

Introduction: The Critical Role of Solubility

This compound is a substituted aniline that serves as a versatile building block in the synthesis of a variety of target molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound is a fundamental physicochemical property that dictates its behavior in various stages of research and development. From the selection of appropriate reaction media and purification strategies to the formulation of drug delivery systems and the execution of high-throughput screening assays, a comprehensive understanding of its solubility profile is paramount.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a predictive assessment of its behavior in common organic solvents, and present robust methodologies for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Appearance | Solid (predicted) | |

| CAS Number | 17601-75-1 | [1] |

The presence of two chlorine atoms and a methyl group on the aniline ring influences the molecule's polarity, crystal lattice energy, and potential for solute-solvent interactions. The aromatic ring contributes to its hydrophobicity, while the amino group can participate in hydrogen bonding.

Predicted and Comparative Solubility Profile

While specific experimental solubility data for this compound is not widely available, we can predict its behavior based on its structure and compare it with related compounds.

Predicted Solubility in Common Organic Solvents

Computational tools can provide valuable estimates of solubility. The following table presents predicted solubility values for this compound in a selection of organic solvents, generated using the Chemicalize platform. It is crucial to note that these are in silico predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility (log(S)) | Predicted Solubility (g/L) |

| Polar Protic | Methanol | -1.53 | 2.95 |

| Ethanol | -1.72 | 1.91 | |

| Polar Aprotic | Acetone | -1.65 | 2.24 |

| Dichloromethane | -1.48 | 3.31 | |

| Ethyl Acetate | -1.98 | 1.05 | |

| Nonpolar | Toluene | -2.53 | 0.29 |

| Hexane | -3.85 | 0.01 |

Disclaimer: These values are predictions generated by Chemicalize and are intended for estimation purposes only.[2][3]

Based on the "like dissolves like" principle, this compound, being a moderately polar molecule, is expected to exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents. The aromatic nature of the compound suggests some solubility in aromatic hydrocarbons like toluene.

Comparative Analysis with Structurally Similar Compounds

Examining the solubility of analogous compounds provides valuable qualitative insights:

-

3-Chloro-2-methylaniline is reported to be soluble in organic solvents such as ethanol, acetone, and ether, with limited solubility in water.[4]

-

4-Chloro-2-methylaniline is also soluble in organic solvents like ethanol and acetone and has limited water solubility.[5]

-

2,4-Dichloroaniline is described as slightly soluble in alcohol and ether.[6]

-

A study on 3,5-dichloroaniline demonstrated its solubility in methanol-water and ethanol-water mixtures, with solubility increasing with a higher proportion of the organic solvent and with rising temperature.[7]

This comparative data suggests that this compound will likely follow a similar trend, exhibiting good solubility in common polar organic solvents.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces and the thermodynamics of the process. The overall free energy change of dissolution (ΔG_dissolution_) must be negative for solubility to occur. This is described by the Gibbs free energy equation:

ΔG_dissolution_ = ΔH_dissolution_ - TΔS_dissolution_

where:

-

ΔH_dissolution_ is the enthalpy of dissolution, representing the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_dissolution_ is the entropy of dissolution, which is generally positive as the solute molecules become more disordered in solution.

The key solute-solvent interactions that will influence the solubility of this compound include:

-

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, interacting with acceptor atoms in solvents like alcohols and acetone.

-

Dipole-Dipole Interactions: The polar C-Cl and C-N bonds create a molecular dipole that can interact with other polar solvent molecules.

-

Van der Waals Forces: These are present in all solute-solvent interactions and are particularly important for solubility in nonpolar solvents.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following are standard, reliable methods for determining the solubility of a solid compound in an organic solvent.

General Experimental Workflow

The fundamental principle behind most solubility determination methods is the preparation of a saturated solution at a specific temperature, followed by the quantification of the dissolved solute.

Caption: General workflow for the experimental determination of solubility.

Detailed Experimental Protocols

This is a straightforward and cost-effective method that relies on the precise weighing of the dissolved solute after solvent evaporation.

Protocol:

-

Prepare a saturated solution of this compound in the desired solvent at a constant temperature.

-

Allow the solution to stand until any undissolved solid has settled.

-

Carefully withdraw a known volume or weight of the clear supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heating).

-

Dry the container with the solid residue to a constant weight in an oven at a temperature below the compound's melting point.

-

Cool the container in a desiccator and weigh it accurately.

-

The weight of the dissolved solute is the final weight minus the initial weight of the container.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis range and the solvent is transparent in that region.

Protocol:

-

Determine the wavelength of maximum absorbance (λ_max_) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at λ_max_ and construct a calibration curve (Absorbance vs. Concentration).

-

Prepare a saturated solution and filter it as described in the general workflow.

-

Accurately dilute a known volume of the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max_.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Protocol:

-

Develop a suitable HPLC method for the analysis of this compound, including the choice of a column, mobile phase, and detector (typically a UV detector).

-

Prepare a series of standard solutions of the compound with known concentrations and inject them to create a calibration curve (Peak Area vs. Concentration).

-

Prepare a saturated solution and filter it.

-

Accurately dilute a known volume of the filtered supernatant.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the saturated solution.

Practical Applications and Considerations

-

Chemical Synthesis: Knowledge of solubility allows for the selection of an appropriate solvent to ensure that reactants are in the same phase, which can significantly impact reaction rates and yields.

-

Purification: Solubility data is crucial for developing crystallization and recrystallization procedures to purify the final compound. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal.

-

Drug Formulation: For preclinical studies, understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a suitable formulation for in vitro and in vivo testing.

-

Analytical Method Development: Solubility information is necessary when preparing stock solutions and standards for various analytical techniques.

Conclusion

References

-

Solubility of Things. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Chloro-2-methylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]

-

ResearchGate. (2025). Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. Retrieved from [Link]

-

PubMed. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Retrieved from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

-

Rowan University. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Retrieved from [Link]

-

arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Retrieved from [Link]

-

Khalifa University. (2015). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2800935, 2,4-Dichloro-N-methylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1476636, 2,4-Dichloro-5-methoxyaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268287, 2,4-Dichloro-6-methylaniline. Retrieved from [Link]

-

PubMed. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

-

PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

Chemicalize. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems. Retrieved from [Link]

-

Brieflands. (n.d.). Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH. Retrieved from [Link]

-

Scilit. (2000). Aqueous Solubility of Diclofenac Diethylamine in the Presence of Pharmaceutical Additives: A Comparative Study with Diclofenac Sodium. Retrieved from [Link]

-

Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

Vapourtec. (n.d.). Solvent Miscibility Chart. Retrieved from [Link]

Sources

- 1. 17601-75-1|this compound|BLD Pharm [bldpharm.com]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 2,4-Dichloro-5-methylaniline Derivatives: A Technical Guide to Biological Activity Evaluation

Abstract

Derivatives of 2,4-dichloro-5-methylaniline represent a burgeoning class of heterocyclic compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of their potential biological activities, with a primary focus on their anticancer and antimicrobial properties. We delve into the synthetic rationale, detailed experimental protocols for activity assessment, and the underlying molecular mechanisms, including the modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the evaluation and advancement of this promising chemical scaffold.

Introduction: The Rationale for Investigating this compound Derivatives

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those incorporating a halogenated aniline moiety, have consistently demonstrated a broad spectrum of biological activities.[1] The this compound scaffold, in particular, offers a unique combination of electronic and steric properties that make it an attractive starting point for the synthesis of new drug candidates. The presence of two chlorine atoms can enhance lipophilicity, potentially improving membrane permeability, while the methyl group can influence metabolic stability and target binding.

Derivatives of this core structure, especially Schiff bases and other heterocyclic systems, have been investigated for their potential to interact with various biological targets, leading to a range of pharmacological effects.[2][3] This guide will provide a comprehensive overview of the methodologies used to explore and validate these activities.

Anticancer Activity: Mechanisms and Evaluation

A significant area of investigation for this compound derivatives is their potential as anticancer agents.[2][3] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways that are dysregulated in cancer cells.[4][5][6]

Key Mechanisms of Anticancer Action

-

Induction of Apoptosis: Many potent anticancer compounds exert their effects by triggering programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key events include the activation of caspases, DNA fragmentation, and the externalization of phosphatidylserine.[4][7]

-